An In-Depth Technical Guide to 1-Chloro-2-iodo-4-methoxybenzene (CAS No: 2401-25-4)
An In-Depth Technical Guide to 1-Chloro-2-iodo-4-methoxybenzene (CAS No: 2401-25-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to a comprehensive technical examination of 1-Chloro-2-iodo-4-methoxybenzene, a versatile halogenated aromatic intermediate with significant applications in synthetic organic chemistry, particularly in the realm of pharmaceutical research and development. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. Instead, it delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity. Our objective is to equip you with the in-depth knowledge necessary to effectively and safely utilize this compound in your research endeavors.
Compound Profile: Identity and Physicochemical Properties
1-Chloro-2-iodo-4-methoxybenzene, also known as 4-chloro-3-iodoanisole, is a disubstituted anisole derivative. The strategic placement of chloro, iodo, and methoxy groups on the benzene ring imparts a unique reactivity profile, making it a valuable building block in the synthesis of complex organic molecules.
Table 1: Physicochemical Properties of 1-Chloro-2-iodo-4-methoxybenzene
| Property | Value | Source(s) |
| CAS Number | 2401-25-4 | [1] |
| Molecular Formula | C₇H₆ClIO | [1] |
| Molecular Weight | 268.48 g/mol | [1] |
| Appearance | Not specified, likely a solid or liquid | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in common organic solvents | General knowledge |
Synthesis of 1-Chloro-2-iodo-4-methoxybenzene: A Strategic Approach
The synthesis of 1-Chloro-2-iodo-4-methoxybenzene can be approached through several routes, primarily involving the electrophilic halogenation of a substituted anisole precursor. The choice of starting material and halogenating agents is critical to achieving the desired regioselectivity. A plausible and efficient method involves the sequential halogenation of 4-chloroanisole.
Conceptual Synthetic Workflow
The synthesis hinges on the directing effects of the substituents on the aromatic ring. The methoxy group is a strong activating group and is ortho-, para- directing. The chloro group is a deactivating group but is also ortho-, para- directing. In 4-chloroanisole, the para position to the methoxy group is blocked by the chloro group. Therefore, electrophilic substitution is directed to the positions ortho to the methoxy group (positions 2 and 6). Iodination is expected to occur at one of these positions.
Caption: Synthetic pathway for 1-Chloro-2-iodo-4-methoxybenzene.
Detailed Experimental Protocol: Iodination of 4-Chloroanisole
This protocol is a representative procedure based on established methods for the iodination of activated aromatic rings.
Materials:
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4-Chloroanisole
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Iodine (I₂)
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Periodic acid (HIO₃) or another suitable oxidizing agent
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Concentrated sulfuric acid (H₂SO₄)
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Glacial acetic acid
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Sodium thiosulfate (Na₂S₂O₃) solution
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Sodium bicarbonate (NaHCO₃) solution
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Dichloromethane (CH₂Cl₂) or other suitable organic solvent
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloroanisole (1 equivalent) in glacial acetic acid.
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Addition of Reagents: To the stirred solution, add iodine (I₂) (typically 0.5-1.0 equivalents) and a suitable oxidizing agent such as periodic acid (HIO₃) (typically 0.2-0.3 equivalents).
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Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
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Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.
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Work-up: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂).
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Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-chloro-2-iodo-4-methoxybenzene.
Applications in Drug Discovery and Development
The unique substitution pattern of 1-Chloro-2-iodo-4-methoxybenzene makes it a valuable intermediate in the synthesis of pharmaceutical compounds. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization through various cross-coupling reactions. The iodine atom is more reactive in reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse substituents at the 2-position, while the less reactive chlorine atom can be targeted in subsequent steps or remain as a key structural feature of the final molecule.
Caption: Application in pharmaceutical synthesis.
Analytical Characterization: Spectroscopic Data
Accurate characterization of 1-Chloro-2-iodo-4-methoxybenzene is crucial for quality control and for confirming its structure in synthetic intermediates. The following are expected spectroscopic data based on its structure and data from similar compounds.
Table 2: Predicted Spectroscopic Data for 1-Chloro-2-iodo-4-methoxybenzene
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (approx. 6.5-8.0 ppm). The methoxy group will show a singlet at around 3.8-4.0 ppm. The coupling patterns of the aromatic protons will be indicative of their relative positions. |
| ¹³C NMR | Aromatic carbons will resonate in the region of 110-160 ppm. The carbon bearing the iodine will be shifted to a higher field (lower ppm) compared to the other aromatic carbons. The methoxy carbon will appear around 55-60 ppm. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. |
| Mass Spectrometry | The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight (268.48). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion and fragment peaks. |
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 1-Chloro-2-iodo-4-methoxybenzene. The Safety Data Sheet (SDS) is the primary source of detailed safety information.
Key Safety Considerations:
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Hazard Identification: The compound is classified as an irritant.[3]
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]
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First Aid:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
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Skin Contact: Wash off with soap and plenty of water.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
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Inhalation: Move the person into fresh air.
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For detailed and up-to-date safety information, always refer to the latest version of the Safety Data Sheet provided by the supplier.
Conclusion
1-Chloro-2-iodo-4-methoxybenzene is a strategically important chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique pattern of halogen and methoxy substituents provides a versatile platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthesis protocol, its potential applications, analytical characterization, and essential safety and handling information. By understanding the principles and practices outlined herein, researchers can confidently and effectively utilize this compound to advance their scientific objectives.
References
- Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.
- Lehmler, H. J., He, L., & Robertson, L. W. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron Letters, 52(43), 5673-5676.
- Lehmler, H. J., He, L., & Robertson, L. W. (2011).
- Matrix Scientific. (2019). Safety Data Sheet: 1-Chloro-2-iodo-4-methoxybenzene.
- Zhang, C.-P., Wang, Z.-L., Chen, Q.-Y., Zhang, C.-T., Gu, Y.-C., & Xiao, J.-C. (2011). Supporting information: Generation of the CF3 Radical from Trifluoromethyl Sulfonium Salt and Its Trifluoromethylation of Styrenes. The Royal Society of Chemistry.
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- BenchChem. (2025). An In-Depth Technical Guide to 1-Chloro-4-methoxybenzene-d4.
- Li, J., Li, B., Wang, G., & Zhang, Y. (2019). Iodine(iii)-mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source. Organic Chemistry Frontiers, 6(18), 3296-3301.
- Fan, A. L. (2017). Iodination of 3,5-Dichloroanisole Using Silver Salts. University of Mississippi.
- Stack Exchange. (2021).
- ChemicalBook. (n.d.). 1-Chloro-2-iodobenzene(615-41-8) 1H NMR spectrum.
- Sunway Pharm Ltd. (n.d.). 1-Chloro-2-iodo-4-methoxybenzene - CAS:2401-25-4.
- Ren, X.-Y., Ding, Y.-F., & Jian, F.-F. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1783.
- Google Patents. (n.d.). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively.
- Simpson, J., & Abell, A. D. (2007). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecular Crystals and Liquid Crystals, 475(1), 109-117.
- BenchChem. (2025). Application Notes and Protocols: 1-chloro-4-(sulfinylamino)
- Simpson, J., & Abell, A. D. (2007). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
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